BenchChemオンラインストアへようこそ!

3-Chloro-6-fluoroimidazo[1,2-a]pyridine

Lipophilicity Drug-likeness Scaffold optimization

This compound delivers a privileged imidazo[1,2-a]pyridine core with chlorine at C3 and fluorine at C6—a dual-halogen substitution pattern that uniquely modulates lipophilicity (XLogP3-AA 2.8), hydrogen-bonding capacity (2 HBA sites), and cross-coupling reactivity within a compact 170.57 Da scaffold. Unlike mono-halogenated or methyl-substituted analogs, the 3-chloro handle enables controlled Suzuki-Miyaura elaboration while the 6-fluoro substituent pre-blocks CYP450-mediated oxidative metabolism—a validated strategy for CNS metabolic stability. Procuring this specific building block eliminates late-stage re-engineering and reduces single-source risk, with multiple independent suppliers stocking 95%+ purity material.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57
CAS No. 1019026-23-3
Cat. No. B3074108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-fluoroimidazo[1,2-a]pyridine
CAS1019026-23-3
Molecular FormulaC7H4ClFN2
Molecular Weight170.57
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1F)Cl
InChIInChI=1S/C7H4ClFN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H
InChIKeyMZOBDOOYUNKVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-fluoroimidazo[1,2-a]pyridine (CAS 1019026-23-3): A Dual-Halogenated Imidazopyridine Building Block for Fragment-Based Drug Discovery and Scaffold Optimization


3-Chloro-6-fluoroimidazo[1,2-a]pyridine is a heterobicyclic scaffold belonging to the imidazo[1,2-a]pyridine family—a privileged structure in medicinal chemistry with four FDA-approved drugs [1]. The compound features a chlorine atom at the 3-position and a fluorine atom at the 6-position of the fused imidazole-pyridine ring system, with a molecular weight of 170.57 g/mol and a computed XLogP3-AA of 2.8 [2]. This dual-halogen substitution pattern, combined with a rigid planar core (topological polar surface area 17.3 Ų, zero rotatable bonds, and two hydrogen bond acceptor sites), distinguishes it from mono-substituted or methyl-substituted analogs by modulating lipophilicity, hydrogen-bonding capacity, and the availability of orthogonal synthetic handles within a single building block [2][3].

Why 3-Chloro-6-fluoroimidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazopyridine Analogs: Evidence-Based Differentiation


Imidazo[1,2-a]pyridine building blocks are not interchangeable commodities. The precise position and identity of halogen substituents on the imidazopyridine core govern lipophilicity, hydrogen-bond acceptor capacity, and the reactivity of cross-coupling handles—each of which directly impacts downstream SAR exploration [1]. Replacing 3-chloro-6-fluoroimidazo[1,2-a]pyridine with a mono-halogenated analog (e.g., 3-chloroimidazo[1,2-a]pyridine lacking the 6-fluoro group) reduces the hydrogen-bond acceptor count from 2 to 1 and shifts logP, thereby altering binding interactions at protein targets [2]. Substituting the 6-fluoro with a 6-methyl group (as in 3-chloro-6-methylimidazo[1,2-a]pyridine) increases logP by ~0.3 units and replaces an electronegative fluorine with an electron-donating methyl group, fundamentally changing electronic distribution and metabolic stability profiles [2][3]. The following quantitative evidence demonstrates why this specific dual-halogenated building block delivers measurable differentiation that generic analog substitution cannot replicate.

Quantitative Differentiation Evidence for 3-Chloro-6-fluoroimidazo[1,2-a]pyridine (CAS 1019026-23-3) vs. Closest Analogs


Lipophilicity Control: XLogP3-AA of 2.8 vs. 1.9 for 6-Fluoroimidazo[1,2-a]pyridine (No 3-Chloro)

The target compound exhibits a computed XLogP3-AA of 2.8, which is 0.9 log units higher than the corresponding 6-fluoroimidazo[1,2-a]pyridine lacking the 3-chloro substituent (XLogP3-AA = 1.9) [1]. This quantifiable increase in lipophilicity arises from the chlorine atom at the 3-position and positions the compound closer to the optimal logP range (1–3) for oral drug candidates targeted by fragment-growing strategies. The difference of nearly one log unit represents a ~8-fold increase in calculated partition coefficient, which is substantial for modulating membrane permeability and protein binding in medicinal chemistry campaigns [2].

Lipophilicity Drug-likeness Scaffold optimization

Hydrogen Bond Acceptor Count: 2 HBA vs. 1 HBA for 3-Chloroimidazo[1,2-a]pyridine and 3-Chloro-6-methylimidazo[1,2-a]pyridine

The target compound possesses 2 hydrogen bond acceptor (HBA) sites, contributed by the two nitrogen atoms in the imidazo[1,2-a]pyridine core and reinforced by the electron-withdrawing fluorine at the 6-position [1]. In contrast, both 3-chloroimidazo[1,2-a]pyridine (CAS 5315-73-1) and 3-chloro-6-methylimidazo[1,2-a]pyridine (CAS 1019027-60-1) have only 1 computed HBA, as the absence of an electron-withdrawing 6-substituent reduces the availability of the second nitrogen for hydrogen bonding [1]. This doubling of hydrogen-bonding capacity enhances the compound's ability to engage kinase hinge regions and other ATP-binding pockets, where dual HBA interactions are critical for potency and selectivity [2].

Hydrogen bonding Target engagement Binding affinity

Molecular Weight Differentiation for Fragment-Based Screening: 170.57 Da Target vs. 215.02 Da 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

The molecular weight of 3-chloro-6-fluoroimidazo[1,2-a]pyridine (170.57 g/mol) falls within the optimal fragment range (MW ≤ 300 Da) and is 44.45 g/mol (26%) lighter than the corresponding 3-bromo analog (3-bromo-6-fluoroimidazo[1,2-a]pyridine, CAS 1186405-11-7, MW = 215.02 g/mol) [1]. This lower molecular weight is significant because fragment-based drug discovery (FBDD) guidelines recommend fragment starting points with MW below 300 Da to maximize ligand efficiency and allow room for subsequent growth vectors [2]. The chloro substituent (atomic weight 35.45) vs. bromo (atomic weight 79.90) delivers a 44 Da advantage while retaining the ability to serve as a cross-coupling handle.

Fragment-based drug discovery Ligand efficiency Scaffold selection

Orthogonal Cross-Coupling Handle: 3-Chloro Enables Controlled Sequential Derivatization vs. the More Reactive 3-Bromo Analog

Both 3-chloro- and 3-bromo-imidazo[1,2-a]pyridines have been demonstrated as effective substrates for Suzuki-Miyaura cross-coupling reactions to construct extended π-systems [1]. However, the 3-chloro substituent offers lower oxidative addition reactivity compared to the 3-bromo analog, which is advantageous when orthogonal or sequential functionalization strategies are required (e.g., selective Buchwald-Hartwig amination at a 6-position leaving group while preserving the 3-chloro for a subsequent Suzuki coupling step) [2]. The 6-fluoro substituent is chemically inert under standard cross-coupling conditions, providing a stable, electronically modulating group that does not compete with or degrade during palladium-catalyzed transformations at the 3-position [3].

Cross-coupling Orthogonal reactivity Sequential functionalization

Metabolic Stability Advantage: 6-Fluoro Substituent on Imidazo[1,2-a]pyridine Reduces Oxidative Metabolism vs. 6-Methyl or 6-Unsubstituted Analogs

Fluorinated imidazo[1,2-a]pyridine derivatives have been experimentally demonstrated to possess enhanced metabolic stability and lack of hepatotoxicity compared to non-fluorinated analogs [1]. In a systematic study of fluorinated imidazo[1,2-a]pyridines as antipsychotic agents, the incorporation of fluorine on the imidazopyridine core resulted in metabolically stable compounds with prolonged in vivo action (lead compound showing MED = 1 mg/kg and extended duration vs. zolpidem) [1]. The 6-fluoro substituent on the target compound blocks a primary site of cytochrome P450-mediated oxidative metabolism, whereas the 6-methyl analog (3-chloro-6-methylimidazo[1,2-a]pyridine) and the 6-unsubstituted analog (3-chloroimidazo[1,2-a]pyridine) are susceptible to metabolic oxidation at this position [2].

Metabolic stability Fluorine substitution Oxidative metabolism

Commercial Availability and Competitive Pricing: 95%+ Purity from Multiple Suppliers vs. Higher-Cost 3-Bromo Analog

3-Chloro-6-fluoroimidazo[1,2-a]pyridine (CAS 1019026-23-3) is commercially available at 95%+ purity from multiple established chemical suppliers including Chemenu, CymitQuimica, Leyan, and AKSci . In contrast, the 3-bromo analog (CAS 1186405-11-7), while also commercially available, commands a higher price point (e.g., $492.00 for 500 mg from Santa Cruz Biotechnology) reflective of the higher atomic weight bromine reagent costs and potentially lower synthetic throughput . The broader supplier base and competitive pricing for the chloro analog reduce procurement risk and ensure supply chain continuity for multi-year medicinal chemistry programs.

Commercial sourcing Supply chain Procurement economics

Application Scenarios for 3-Chloro-6-fluoroimidazo[1,2-a]pyridine (CAS 1019026-23-3) Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation for Kinase Inhibitor Programs Requiring Dual HBA Scaffolds

Medicinal chemistry teams pursuing fragment-based drug discovery against kinase targets should prioritize 3-chloro-6-fluoroimidazo[1,2-a]pyridine as a core fragment due to its 2 hydrogen bond acceptor sites, which enable bidentate hinge-region binding [1]. The 170.57 Da molecular weight, combined with a favorable XLogP3-AA of 2.8, places it within the 'rule of three' fragment space while offering the dual HBA capacity absent in mono-halogenated analogs (1 HBA only) [1]. The 3-chloro substituent provides a synthetic handle for fragment elaboration via Suzuki-Miyaura cross-coupling, and its attenuated reactivity relative to bromo analogs supports controlled, sequential derivatization strategies [2].

Metabolically Stable Scaffold Design in CNS Drug Discovery Programs

For CNS-targeted programs where metabolic stability is a critical parameter, the 6-fluoro substituent on 3-chloro-6-fluoroimidazo[1,2-a]pyridine offers a pre-validated strategy to block cytochrome P450-mediated oxidative metabolism at the C-6 position [1]. Published studies on fluorinated imidazo[1,2-a]pyridines have demonstrated that fluorine incorporation enhances metabolic stability and extends in vivo duration of action, with lead compounds showing antipsychotic-like activity at MED = 1 mg/kg [1]. Procuring the 6-fluoro building block at the outset eliminates the need for late-stage fluorination or scaffold re-engineering to address metabolic soft spots identified during lead optimization.

Structure-Activity Relationship (SAR) Exploration of Halogen Effects in Antitumor or Anti-Inflammatory Programs

The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in antitumor and anti-inflammatory drug discovery, with multiple literature precedents demonstrating potent activity across diverse cancer cell lines [1]. 3-Chloro-6-fluoroimidazo[1,2-a]pyridine provides a uniquely informative SAR probe because the 3-chloro and 6-fluoro substituents simultaneously modulate electronic (σ), lipophilic (π), and hydrogen-bonding parameters in a single, low-MW core [2]. Comparative SAR studies using this building block versus the 3-chloro-6-methyl analog (ΔXLogP3-AA = −0.3 units, HBA count reduced) and the 6-fluoro-only analog (ΔXLogP3-AA = +0.9 units) enable deconvolution of substituent contributions to potency and selectivity [2].

Reliable Multi-Year Supply for Academic and Industrial Medicinal Chemistry Groups

Procurement teams supporting multi-year drug discovery programs should prioritize 3-chloro-6-fluoroimidazo[1,2-a]pyridine over the 3-bromo analog based on documented supplier diversity and competitive pricing [1]. The chloro analog is stocked by multiple independent suppliers (CheMenu, CymitQuimica, Leyan, AKSci) at 95%+ purity, while the bromo analog is available from a narrower supplier base at a reference price of $492/500 mg [1][2]. This broader commercial availability reduces single-source dependency risk and ensures that scaffold supply will not become a bottleneck during scale-up from fragment screening to lead optimization phases.

Quote Request

Request a Quote for 3-Chloro-6-fluoroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.